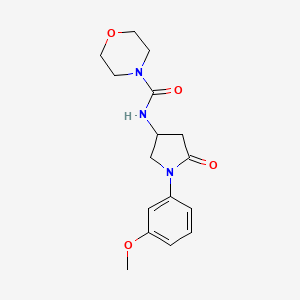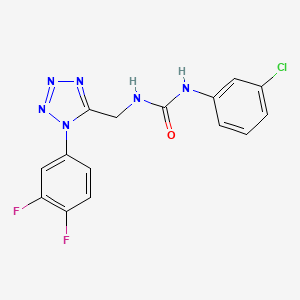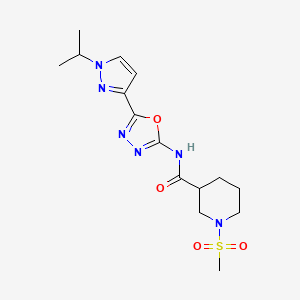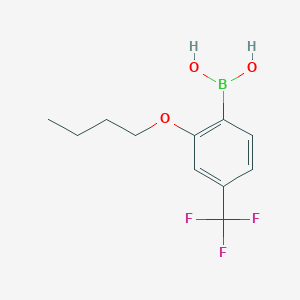
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many biologically active compounds . The morpholine ring is attached to a pyrrolidinone ring through an amide linkage. The pyrrolidinone ring carries a methoxyphenyl group.
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to exhibit various other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide for lab experiments is its potency and selectivity. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for further research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.
Future Directions
There are several future directions for research on N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide. One of the most promising areas of research is the development of new cancer therapies based on this compound. Researchers are also exploring the potential applications of this compound in other areas of scientific research, such as molecular biology and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesis Methods
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide involves the reaction of 3-methoxyphenylacetic acid with 1,5-dioxo-2,6-pyrrolidinedione, followed by the addition of morpholine and isobutyl chloroformate. The resulting product is then purified through a series of recrystallization and filtration steps to obtain this compound in its pure form.
Scientific Research Applications
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of pharmacology, where it has been found to exhibit potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-4-2-3-13(10-14)19-11-12(9-15(19)20)17-16(21)18-5-7-23-8-6-18/h2-4,10,12H,5-9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYDRNWMNJISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)
![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)
![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)
![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)

![4-[(Methylsulfonyl)amino]butanoic acid](/img/structure/B2831705.png)
![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)

